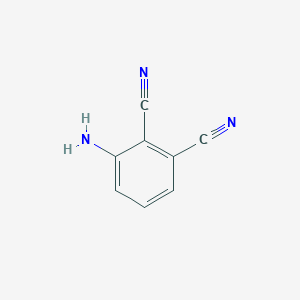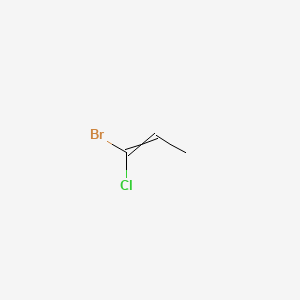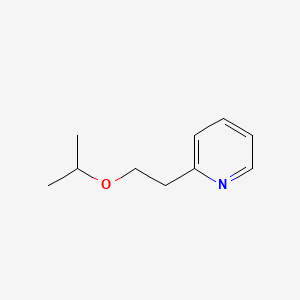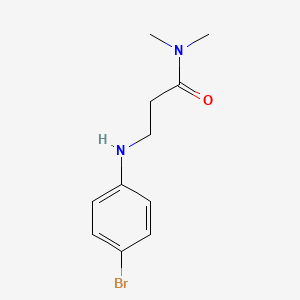
3-Aminophthalonitrile
Descripción general
Descripción
3-Aminophthalonitrile is a chemical compound with the molecular formula C8H5N3. It is used in the production of porous organic materials and metal-organic frameworks . The CAS number for 3-Aminophthalonitrile is 58632-96-5 .
Synthesis Analysis
The synthesis of 3-Aminophthalonitrile involves a series of successive reactions such as nitration, reduction, amidation, and dehydration . The molecular structure of 3-Aminophthalonitrile has been determined by the gas electron diffraction (GED) method supported by a mass spectrometric analysis of the gas phase .
Molecular Structure Analysis
The molecular structure of 3-Aminophthalonitrile has been optimized at the high-level quantum-chemical coupled-cluster theory, CCSD(T), in conjunction with the triple-ζ basis set . According to the natural bond orbital (NBO) analysis, the amino group is the electron-donating substituent, whereas the nitrile groups are able to withdraw the electrons from the benzene ring .
Chemical Reactions Analysis
The chemical reactions of 3-Aminophthalonitrile involve intramolecular charge transfer . The structural and electronic rearrangement in the photoexcited molecules is connected to the intramolecular charge transfer .
Aplicaciones Científicas De Investigación
Equilibrium Structure Determination
The molecular structure of 3-Aminophthalonitrile, which has unique electronic properties, has been determined by the gas electron diffraction (GED) method . This method is supported by a mass spectrometric analysis of the gas phase . The high accuracy of structure computations and experimental determination allows the observation of structural changes due to the intramolecular charge transfer predicted by natural bond orbital (NBO) calculations .
Intramolecular Charge Transfer Studies
According to the NBO analysis, the amino group is the electron-donating substituent, whereas the nitrile groups are able to withdraw the electrons from the benzene ring . This property makes 3-Aminophthalonitrile a valuable compound for studying intramolecular charge transfer .
Fluorescent Behavior Analysis
Cyanoanilines, including 3-Aminophthalonitrile, are well-known due to their unique fluorescent behavior in polar environments . This includes the two-color photoemission, the so-called dual fluorescence . This phenomenon is connected to the structural and electronic rearrangement in the photoexcited molecules .
Dye Sensitized Solar Cells Improvement
3-Aminophthalonitrile has been analyzed in a comparative study of 3,4-pyridinedicarbonitrile, 3-aminophthalonitrile, 4-aminophthalonitrile and 4-methylphthalonitrile for the improvement of dye sensitized solar cells . The role of amide and methyl groups in phthalonitrile in geometries, electronic structures, and spectral properties were analyzed .
Safety and Hazards
Mecanismo De Acción
Target of Action
3-Aminophthalonitrile is a compound with unique electronic properties . It is primarily used in the field of dye-sensitized solar cells (DSSCs) as an organic dye sensitizer . The primary targets of 3-Aminophthalonitrile are the semiconductor TiO2 electrodes in DSSCs .
Mode of Action
The mode of action of 3-Aminophthalonitrile involves electron transfer processes. Upon photoexcitation, there is an electron injection process from the excited dye to the semiconductor’s conduction band . According to natural bond orbital (NBO) calculations, the amino group in 3-Aminophthalonitrile acts as the electron-donating substituent, whereas the nitrile groups are able to withdraw the electrons from the benzene ring .
Biochemical Pathways
These processes are crucial in the functioning of DSSCs .
Pharmacokinetics
Its molecular structure has been determined by the gas electron diffraction (ged) method supported by a mass spectrometric analysis of the gas phase .
Result of Action
The result of the action of 3-Aminophthalonitrile is the enhancement of the efficiency of DSSCs. The compound’s unique electronic properties and its ability to participate in electron transfer processes contribute to this enhancement .
Action Environment
The action of 3-Aminophthalonitrile is influenced by the environment within the DSSCs. Factors such as the properties of the semiconductor TiO2 electrodes, the intensity of light, and the overall design and engineering of the DSSCs can influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
3-aminobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCNWWQQHZNTSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343278 | |
| Record name | 3-Aminophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminophthalonitrile | |
CAS RN |
58632-96-5 | |
| Record name | 3-Amino-1,2-benzenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58632-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 3-Aminophthalonitrile in dye-sensitized solar cells (DSSCs)?
A: 3-Aminophthalonitrile shows promise as a potential dye sensitizer in DSSCs. Research suggests that upon photoexcitation, 3-Aminophthalonitrile can inject electrons into the conduction band of semiconductor materials like titanium dioxide (TiO2). [, ]. This electron transfer process is crucial for generating electricity in DSSCs. Further studies exploring its performance in actual DSSC devices are needed.
Q2: How does the molecular structure of 3-Aminophthalonitrile influence its electronic properties and suitability for DSSC applications?
A: The presence of both electron-donating amino groups and electron-withdrawing nitrile groups in 3-Aminophthalonitrile is crucial for its electronic properties [, ]. Density functional theory (DFT) calculations suggest that the lowest energy excited states of 3-Aminophthalonitrile arise from photoinduced electron transfer processes, facilitated by the interplay of these electron-donating and withdrawing groups []. This characteristic makes it a suitable candidate for DSSCs, as it enables efficient electron transfer to the semiconductor.
Q3: What spectroscopic techniques have been employed to characterize 3-Aminophthalonitrile, and what information do they provide?
A: Researchers have utilized Infrared (IR) spectroscopy to analyze the vibrational modes of 3-Aminophthalonitrile in its solid phase []. Quantum chemical calculations were employed to assign the experimental spectra. Additionally, UV spectroscopy has been used to investigate the electronic transitions within the molecule []. Combining experimental spectroscopic data with computational analysis offers valuable insights into the structure and electronic properties of 3-Aminophthalonitrile.
Q4: How has the structure of 3-Aminophthalonitrile been determined experimentally and theoretically?
A: The equilibrium structure of 3-Aminophthalonitrile has been accurately determined using Gas Electron Diffraction (GED) coupled with mass spectrometry []. This experimental data was further supported by high-level quantum-chemical calculations using Coupled-Cluster theory (CCSD(T)) with a triple-ζ basis set []. The study revealed a high degree of agreement between the experimental and theoretical bond lengths and angles, confirming the accuracy of the determined structure.
Q5: What insights do computational studies provide into the intramolecular charge transfer within 3-Aminophthalonitrile?
A: Natural Bond Orbital (NBO) calculations indicate that the amino group in 3-Aminophthalonitrile acts as an electron donor, while the nitrile groups function as electron withdrawers from the benzene ring []. This intramolecular charge transfer phenomenon contributes significantly to the unique electronic properties of the molecule, influencing its potential applications in areas like DSSCs.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B1595919.png)




![2-Propanol, 1-[(2-pyridinylmethyl)amino]-](/img/structure/B1595928.png)







